molecular formula C4H9NO2S B3110090 3-(Methylamino)thietane 1,1-dioxide CAS No. 1782045-43-5

3-(Methylamino)thietane 1,1-dioxide

Cat. No.: B3110090
CAS No.: 1782045-43-5
M. Wt: 135.19
InChI Key: FEFCJSGMKUPHMY-UHFFFAOYSA-N
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Description

It is characterized by its unique thietane ring structure, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)thietane 1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This reaction is regioselective and occurs under kinetic control. The general scheme can be represented as follows:

R1RN+SO2R1RNSO2[H]R1RNSR_1RN + SO_2 \rightarrow R_1RN-SO_2 \rightarrow [H] \rightarrow R_1RN-S R1​RN+SO2​→R1​RN−SO2​→[H]→R1​RN−S

The stereoselectivity of the process indicates that the addition of sulfene to the enamine is a concerted [π2s + π2a]-cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium phenolates and thiophenolates are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxides.

Scientific Research Applications

3-(Methylamino)thietane 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antidepressant properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylamino)thietane 1,1-dioxide involves interaction with various neurotransmitter systems. It acts on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission . The compound likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and/or α2-adrenergic receptors. Dopaminergic and cholinergic receptors may also be involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aryloxythietane-1,1-dioxides
  • 3-Phenylsulfanylthietane-1,1-dioxides
  • 3-Substituted thietane-1,1-dioxides

Uniqueness

3-(Methylamino)thietane 1,1-dioxide is unique due to its specific substitution pattern and the presence of the methylamino group, which imparts distinct pharmacological properties compared to other thietane derivatives .

Properties

IUPAC Name

N-methyl-1,1-dioxothietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-5-4-2-8(6,7)3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFCJSGMKUPHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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